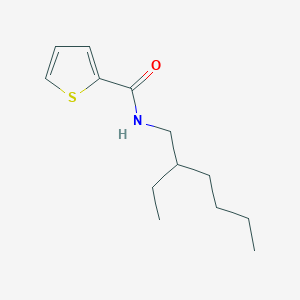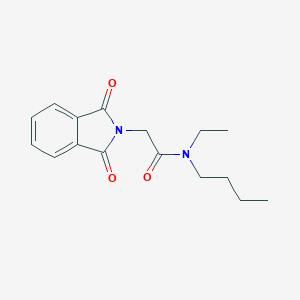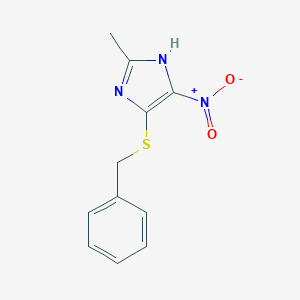![molecular formula C26H22BrN3O2S B431369 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE](/img/structure/B431369.png)
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE typically involves multiple steps. One common route includes the following steps:
Formation of the 4-bromophenyl-2-oxoethyl intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate reagent to form the 4-bromophenyl-2-oxoethyl intermediate.
Thioether formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Cyclization: The resulting compound undergoes cyclization with 2-methylphenyl and other reagents to form the tetrahydropyrimido[4,5-b]quinolin-4(3H)-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
化学反应分析
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in certain reactions.
作用机制
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares the 4-bromophenyl group and thioether linkage but has a different core structure.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Uniqueness
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C26H22BrN3O2S |
|---|---|
分子量 |
520.4g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C26H22BrN3O2S/c1-16-6-2-5-9-22(16)30-25(32)20-14-18-7-3-4-8-21(18)28-24(20)29-26(30)33-15-23(31)17-10-12-19(27)13-11-17/h2,5-6,9-14H,3-4,7-8,15H2,1H3 |
InChI 键 |
FMTSQJGHGSWWPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C4CCCCC4=C3)N=C2SCC(=O)C5=CC=C(C=C5)Br |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C4CCCCC4=C3)N=C2SCC(=O)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B431286.png)

![5-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431288.png)

![S-[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B431294.png)
![N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE](/img/structure/B431295.png)
![8-ethoxy-N-(2-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B431297.png)
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone](/img/structure/B431298.png)
![Ethyl ({6-[(2-chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-yl}oxy)acetate](/img/structure/B431301.png)
![10-(4-tert-butylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B431302.png)
![2-{[(benzoylamino)carbothioyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B431303.png)
![Ethyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B431304.png)

![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B431309.png)
